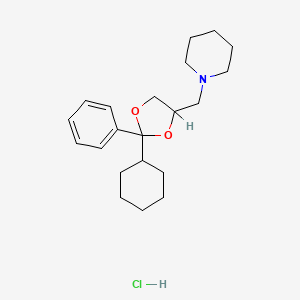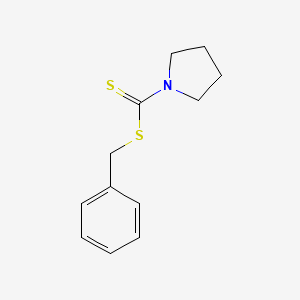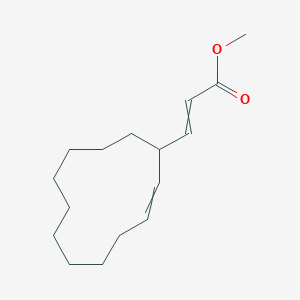
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate is a chemical compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated esters .
Applications De Recherche Scientifique
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in various fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Another enoate ester with a different substituent on the aromatic ring.
Methyl 2-[4-ethenyl-2,6-dihydroxy-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl]prop-2-enoate: A structurally similar compound with additional hydroxyl groups.
Uniqueness
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate is unique due to its cyclododec-2-en-1-yl substituent, which imparts distinct chemical and physical properties compared to other enoate esters. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
64746-06-1 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
methyl 3-cyclododec-2-en-1-ylprop-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-18-16(17)14-13-15-11-9-7-5-3-2-4-6-8-10-12-15/h9,11,13-15H,2-8,10,12H2,1H3 |
Clé InChI |
JGSHVRGMMHOLRQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1CCCCCCCCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)

![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)


![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
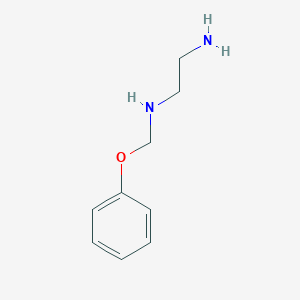
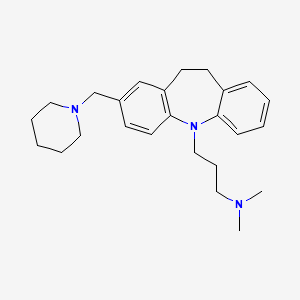
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
